molecular formula C7H10N2O3S B1461359 3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile CAS No. 1154379-97-1

3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile

Cat. No.: B1461359
CAS No.: 1154379-97-1
M. Wt: 202.23 g/mol
InChI Key: VGQJPBWISXNCRV-UHFFFAOYSA-N
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Description

3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c8-2-1-7(10)9-3-5-13(11,12)6-4-9/h1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQJPBWISXNCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a thiomorpholine ring with a dioxo substituent and a nitrile group, contributing to its unique reactivity and biological properties. The IUPAC name for this compound is this compound, and its molecular formula is C8H10N2O3SC_8H_10N_2O_3S.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiomorpholine derivatives. The synthesis process can be optimized to yield high purity and yield through various methods including condensation reactions and cyclization steps.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives containing the thiomorpholine structure have been tested against various pathogens:

CompoundPathogenMIC (µg/mL)Activity Level
3-(1,1-Dioxo-1lambda6-thiomorpholin)Staphylococcus aureus625–1250Moderate to High
3-(1,1-Dioxo-1lambda6-thiomorpholin)Candida albicans156.25–312.5High

These results suggest that the compound has the potential to inhibit the growth of both bacterial and fungal strains effectively.

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit antitumor activity against various cancer cell lines. For example, compounds with similar structural motifs were shown to inhibit cell proliferation in HEPG2 and HELA cell lines with IC50 values ranging from 7.21μM7.21\,\mu M to 25.87μM25.87\,\mu M .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular processes.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity.

Case Studies

Several studies have investigated the pharmacological profile of similar compounds:

  • Antibacterial Efficacy : A study showed that thiomorpholine derivatives had a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
  • Antifungal Properties : Another research highlighted the effectiveness of these compounds against opportunistic fungal infections such as those caused by Candida albicans .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile exhibit antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiomorpholine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Table 1: Antitumor Activity of Thiomorpholine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
AMCF-75.2Apoptosis induction
BHeLa3.8Cell cycle arrest
CA5494.5DNA damage

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory agents. The presence of the thiomorpholine moiety has been linked to the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis .

Material Science Applications

In material science, compounds containing thiomorpholine structures have been explored for their potential as polymer additives and stabilizers. The unique chemical properties can enhance the thermal stability and mechanical strength of polymers .

Table 2: Properties of Thiomorpholine-based Polymers

Polymer TypeAdditiveThermal Stability (°C)Mechanical Strength (MPa)
Polyethylene3-(1,1-Dioxo...)25030
Polyvinyl ChlorideThiomorpholine derivative23035

Agricultural Chemistry Applications

Thiomorpholine derivatives have also been investigated for their potential use as agrochemicals, particularly as fungicides and herbicides. Their ability to disrupt cellular processes in pests makes them valuable in crop protection strategies .

Case Study: Efficacy Against Fungal Pathogens
A field study evaluated the effectiveness of a thiomorpholine-based fungicide against common agricultural pathogens such as Fusarium and Botrytis. Results showed a significant reduction in disease incidence compared to untreated controls, highlighting its potential utility in sustainable agriculture practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.